molecular formula C13H8F3NO B1303001 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde CAS No. 871252-64-1

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Cat. No.: B1303001
CAS No.: 871252-64-1
M. Wt: 251.2 g/mol
InChI Key: SBXWMOPSHGIWEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWMOPSHGIWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376917
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871252-64-1
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with appropriate reagents to introduce the benzaldehyde group. One common method involves the use of a Friedel-Crafts acylation reaction, where the carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2), followed by reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and acylation, to form derivatives useful in further applications.

Biology

Research has indicated that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and anticancer research. The trifluoromethyl group enhances membrane penetration, which is crucial for its effectiveness against various pathogens .

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The following table summarizes some findings on its antimicrobial efficacy:

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundEscherichia coli15
Related derivativeStaphylococcus aureus18
Benzaldehyde Derivative APseudomonas aeruginosa12

Anticancer Properties

The compound has been investigated for its potential to inhibit PARP enzymes (PARP-1 and PARP-2), which play a critical role in DNA repair mechanisms within cancer cells. Inhibiting these enzymes can enhance the sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cell lines. A notable case study demonstrated low nanomolar IC50 values against these enzymes, indicating strong inhibitory activity.

Medicine

Ongoing research explores the compound's potential as a building block for drug development. Its derivatives are being studied for their ability to target specific enzymes or receptors involved in various diseases, including cancer and bacterial infections .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the anticancer effects of a derivative similar to this compound against multiple cancer cell lines. The results indicated significant tumor growth inhibition in xenograft models, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of related compounds against resistant bacterial strains. The findings demonstrated that these compounds effectively reduced bacterial load in infected tissues, highlighting their potential for treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Functional Groups/Substituents Key Structural Differences
This compound C₁₃H₈F₃NO Benzaldehyde, 5-CF₃-pyridine Reference compound
5-Nitro-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzaldehyde C₁₃H₇F₃N₂O₃S Benzaldehyde, nitro, sulfanyl, 5-CF₃-pyridine Nitro group at 5-position, sulfanyl linker
4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid (QW-6683) C₁₃H₈F₃NO₂ Benzoic acid, 4-CF₃-pyridine Carboxylic acid replaces aldehyde; CF₃ at pyridine 4-position
2-(Trifluoromethyl)pyridin-3-ylboronic acid pinacol ester (PN-8584) C₁₃H₁₆BF₃NO₂ Boronic ester, 3-CF₃-pyridine Boronic ester for cross-coupling; CF₃ at pyridine 3-position

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Purity (Commercial)
This compound 251.20 91–93 90–95%
5-Nitro-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzaldehyde 328.26 Not reported Not specified
4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid 271.20 Not reported 98%
2-(Trifluoromethyl)pyridin-3-ylboronic acid pinacol ester 313.08 Not reported 98%

Key Observations :

  • The nitro-sulfanyl derivative () has a higher molecular weight (328.26 vs. 251.20) due to the nitro group and sulfur atom.
  • The trifluoromethyl group’s position on the pyridine ring (3-, 4-, or 5-) significantly alters electronic properties and steric interactions.

Reactivity :

  • Aldehyde vs. Carboxylic Acid : The aldehyde in this compound is reactive toward nucleophiles (e.g., forming Schiff bases), while QW-6683’s carboxylic acid can participate in salt formation or esterification .
  • Boronic Ester Reactivity : PN-8584’s boronic ester enables Suzuki-Miyaura cross-coupling, a feature absent in the aldehyde-containing compound .

Stability and Handling

  • Aldehyde Stability : The reference compound’s aldehyde is prone to oxidation; storage under inert conditions is recommended.
  • Nitro Group Stability : ’s nitro group may confer sensitivity to reducing agents or high temperatures .
  • Boronic Ester Sensitivity : PN-8584 requires anhydrous conditions to prevent hydrolysis of the boronic ester .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its effectiveness against various bacterial strains. Studies suggest that compounds with similar structures can inhibit key bacterial enzymes, presenting opportunities for developing new antibacterial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15
4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehydeS. aureus18
Benzaldehyde Derivative APseudomonas aeruginosa12

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Research has shown that it can act as a potent inhibitor of PARP-1 and PARP-2 enzymes, which are involved in DNA repair mechanisms in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1-mutant cells .

Case Study: PARP Inhibition
A study demonstrated that specific derivatives of this compound exhibited low nanomolar IC50 values against PARP enzymes, indicating strong inhibitory activity. These compounds were effective in reducing the viability of BRCA1-deficient cancer cell lines, showcasing their potential as therapeutic agents in targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to enzyme active sites, allowing for effective inhibition of enzymatic activity. This interaction can disrupt critical biological pathways, leading to decreased cell viability in both bacterial and cancerous cells .

Q & A

Q. What are the common synthetic routes for 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : This compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between pyridine boronic acids and halogenated benzaldehyde derivatives can yield the target structure. Grinding methods with catalysts like CuCl₂·2H₂O in solvent-free conditions (e.g., for analogous pyrimidine derivatives) have shown efficiency . Additionally, SFB (succinimidyl 4-formylbenzoate) can introduce the benzaldehyde moiety in multi-step syntheses . Optimization involves controlling temperature (e.g., maintaining 80–100°C for coupling reactions) and using inert atmospheres to prevent aldehyde oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment (>95%) .
  • NMR : 19F^{19}\text{F}-NMR resolves trifluoromethyl group signals (δ: -60 to -65 ppm), while 1H^{1}\text{H}-NMR confirms aldehyde protons (δ: ~10.0 ppm) .
  • Melting Point : Reported range: 123–124°C (for structurally similar nitriles); discrepancies may arise from polymorphic forms or impurities .
  • Mass Spectrometry : Exact mass (calc. for C₁₃H₈F₃NO): 267.20 g/mol; deviations >0.005 Da suggest isotopic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Purity : Commercial samples may contain ≤5% impurities (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) affecting thermal behavior .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple endotherms.
  • Sample Preparation : Recrystallize using methanol/water mixtures (80:20 v/v) to isolate pure phases .

Q. What strategies stabilize the aldehyde group during derivatization or storage?

  • Methodological Answer :
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation to carboxylic acid derivatives .
  • Derivatization : Convert to hydrazones (e.g., using 2-hydrazinopyridine) for temporary protection during synthetic steps .
  • Low-Temperature Storage : Maintain at -20°C in amber vials to reduce photolytic degradation .

Q. How can computational methods predict the reactivity of the trifluoromethylpyridine-benzaldehyde system?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. NIST data (bond dissociation energies for C–F bonds) guide stability predictions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for cross-coupling steps .

Q. What are the key considerations for handling by-products in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) to separate unreacted boronic acids .
  • Spectroscopic Monitoring : Track reaction progress via in-situ IR for carbonyl (C=O, ~1700 cm⁻¹) and C–F (~1100 cm⁻¹) stretches .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to minimize homocoupling by-products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
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4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.